molecular formula C18H20N2O6S B2458926 diethyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 330188-80-2

diethyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2458926
CAS RN: 330188-80-2
M. Wt: 392.43
InChI Key: SCPANWGBYAMHBM-UHFFFAOYSA-N
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Description

Pyridine and furan derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . They are often used in the design of various functional materials, such as sensors and coordination sites, and in the development of new pharmacologically-active compounds .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds, such as derivatives of ®-3-(5-Furanyl)carboxamido-2-aminopropanoic Acid, have been synthesized through various methods . For instance, one method involves the design and synthesis of a series of analogues as agonists at the glycine (Gly) binding site in the GluN1 subunit of NMDA receptors .


Molecular Structure Analysis

The molecular structure of similar compounds often involves extensive intramolecular hydrogen bonding interactions . Crystallographic studies can reveal the supramolecular features of these crystals .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various substitution reactions with electrophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, the compound ®-2-Amino-3-(5-(o-tolyl)furan-2-carboxamido)propanoic acid has a yield for two steps of 22% .

Scientific Research Applications

Crystallography and Intermolecular Contacts

The compound’s crystal structure can provide valuable insights into its properties and behavior. Crystallography allows us to map interatomic contacts within the lattice.

Key Point::

Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives

Spiro compounds exhibit unique structural features and diverse biological activities. Researchers have explored the synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives using Brønsted acidic ionic liquids as catalysts.

Key Points::

Mechanism of Action

The mechanism of action for similar compounds often involves their ability to modulate the activity of specific NMDA receptor subtypes by replacing the full endogenous agonists Gly or d-serine (d-Ser), thereby providing new opportunities in the development of novel therapeutic agents .

Future Directions

The future directions in the study of similar compounds could involve further exploration of their potential biological activities and the development of novel therapeutic agents . Additionally, new synthesis methods and structural modifications could be explored to enhance their properties and effectiveness.

properties

IUPAC Name

diethyl 2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-3-24-17(22)14-11-7-8-20(18(23)25-4-2)10-13(11)27-16(14)19-15(21)12-6-5-9-26-12/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPANWGBYAMHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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